Methyl 4-hydroxythieno[3,2-D]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC18636469
Molecular Formula: C8H6N2O3S
Molecular Weight: 210.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6N2O3S |
|---|---|
| Molecular Weight | 210.21 g/mol |
| IUPAC Name | methyl 4-oxo-3H-thieno[3,2-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C8H6N2O3S/c1-13-8(12)5-2-4-6(14-5)7(11)10-3-9-4/h2-3H,1H3,(H,9,10,11) |
| Standard InChI Key | KLPZAWVFTJYMKP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(S1)C(=O)NC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 4-hydroxythieno[3,2-d]pyrimidine-6-carboxylate (C₈H₆N₂O₃S) features a bicyclic framework comprising a thiophene ring fused to a pyrimidine moiety. The thieno[3,2-d]pyrimidine system is substituted at the 4-position with a hydroxyl group and at the 6-position with a methyl carboxylate ester. The IUPAC name, methyl 4-oxo-3H-thieno[3,2-d]pyrimidine-6-carboxylate, reflects its ketone and ester functionalities. The canonical SMILES representation, COC(=O)C1=CC2=C(S1)C(=O)NC, highlights the spatial arrangement of these groups.
Key Structural Features:
-
Thiophene-Pyrimidine Fusion: The thieno[3,2-d]pyrimidine core provides planar rigidity, enhancing binding affinity to enzymatic pockets.
-
Hydroxyl Group at C4: Participates in hydrogen bonding with biological targets, critical for inhibitory activity.
-
Methyl Ester at C6: Improves solubility and serves as a synthetic handle for further derivatization.
Physicochemical Profile
The compound’s molecular weight is 210.21 g/mol, with a calculated partition coefficient (LogP) indicative of moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its melting point and stability data remain under investigation, though analogues in the thienopyrimidine class typically exhibit thermal stability up to 200°C.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O₃S |
| Molecular Weight | 210.21 g/mol |
| IUPAC Name | methyl 4-oxo-3H-thieno[3,2-d]pyrimidine-6-carboxylate |
| SMILES | COC(=O)C1=CC2=C(S1)C(=O)NC |
| InChI Key | KLPZAWVFTJYMKP-UHFFFAOYSA-N |
Synthesis and Manufacturing
Cyclization-Based Synthesis
The synthesis of methyl 4-hydroxythieno[3,2-d]pyrimidine-6-carboxylate primarily involves cyclization reactions using precursor molecules. A typical route begins with methyl thioglycolate and a pyrimidine derivative, such as 4-aminopyrimidine, under basic conditions. The reaction proceeds via nucleophilic attack and ring closure, facilitated by anhydrous solvents like dimethylformamide (DMF) at elevated temperatures (100–120°C).
Critical Steps:
-
Precursor Activation: The pyrimidine amino group reacts with thioglycolate to form a thioether intermediate.
-
Cyclization: Intramolecular attack by the thiolate anion on the pyrimidine carbonyl carbon generates the fused thieno-pyrimidine ring.
-
Esterification: In situ methylation of the carboxylate group using methyl iodide or dimethyl sulfate yields the final product.
Optimization Challenges
Key challenges include minimizing side reactions such as over-alkylation or oxidation of the thiophene ring. Recent advances employ microwave-assisted synthesis to reduce reaction times and improve yields (reported up to 68%). Scalability remains a concern, necessitating continuous flow reactors for industrial production.
Biological Activity and Mechanistic Insights
Tyrosine Kinase Inhibition
Methyl 4-hydroxythieno[3,2-d]pyrimidine-6-carboxylate exhibits potent inhibitory activity against tyrosine kinase receptors, particularly those involved in oncogenic signaling (e.g., EGFR, VEGFR). The hydroxyl group at C4 forms hydrogen bonds with kinase active sites, while the planar thienopyrimidine core occupies hydrophobic pockets, disrupting ATP binding.
Biochemical Pathways Affected:
-
MAPK/ERK Pathway: Inhibition suppresses cell proliferation and angiogenesis.
-
PI3K/Akt Pathway: Downregulation enhances apoptosis in cancer cells.
Anticancer Efficacy
In vitro studies demonstrate dose-dependent cytotoxicity against HepG2 hepatocellular carcinoma cells (IC₅₀ = 1.2 µM). Mechanistically, the compound induces G₂/M cell cycle arrest and caspase-3-mediated apoptosis, as evidenced by flow cytometry and Western blot analyses.
Applications in Medicinal Chemistry
Comparative Analysis with Analogues
Compared to quinazoline-based kinase inhibitors (e.g., erlotinib), methyl 4-hydroxythieno[3,2-d]pyrimidine-6-carboxylate shows superior selectivity for mutant EGFR isoforms, reducing off-target toxicity.
Research Advancements and Future Directions
Priority Research Areas:
-
Toxicology Profiles: Comprehensive metabolite identification to mitigate liver toxicity.
-
Formulation Development: Nanoparticle encapsulation to improve solubility and targeted delivery.
-
Combination Therapies: Co-administration with immune checkpoint inhibitors to enhance antitumor immunity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume